4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride
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Overview
Description
Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework with a carbonyl chloride group and a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl chloride group to other functional groups, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A similar bicyclic compound without the carbonyl chloride group.
Norbornane: Another bicyclic compound with a different ring structure.
Camphor: A bicyclic compound with a ketone functional group.
Uniqueness
Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
22148-41-0 |
---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-9-2-5-10(6-3-9,7-4-9)8(11)12/h2,5H,3-4,6-7H2,1H3 |
InChI Key |
SOAAMNUFLNDWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(C=C2)C(=O)Cl |
Origin of Product |
United States |
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